tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1349716-11-5
VCID: VC7837523
InChI: InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-20-15-7-9-21(10-8-15)17(22)23-18(2,3)4/h5-6,11,15,20H,7-10,12H2,1-4H3
SMILES: CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.4

tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate

CAS No.: 1349716-11-5

Cat. No.: VC7837523

Molecular Formula: C18H27FN2O2

Molecular Weight: 322.4

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate - 1349716-11-5

Specification

CAS No. 1349716-11-5
Molecular Formula C18H27FN2O2
Molecular Weight 322.4
IUPAC Name tert-butyl 4-[(2-fluoro-4-methylphenyl)methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-20-15-7-9-21(10-8-15)17(22)23-18(2,3)4/h5-6,11,15,20H,7-10,12H2,1-4H3
Standard InChI Key CUXJJLKLYBVWBH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F
Canonical SMILES CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate is a nitrogen-containing heterocycle with the systematic IUPAC name 2-Methyl-2-propanyl 4-[(2-fluoro-4-methylbenzyl)amino]-1-piperidinecarboxylate. Its molecular formula, C₁₈H₂₇FN₂O₂, reflects a piperidine core modified at the 4-position by a benzylamine group and a tert-butoxycarbonyl (Boc) protecting group . The fluorine atom at the ortho position and methyl group at the para position of the benzyl ring introduce steric and electronic effects critical for reactivity .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable, spectral characterization includes:

  • ¹H NMR: Key signals include δ 1.39 ppm (tert-butyl), 2.33–2.49 ppm (piperidine CH₂), and 6.85–7.29 ppm (aromatic protons) .

  • MS (ESI): [M+Na]⁺ at m/z 322.205658, consistent with the molecular formula .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight322.418 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point415.3 ± 45.0°C at 760 mmHg
Flash Point204.9 ± 28.7°C
LogP3.36

Synthetic Routes and Optimization

Key Synthetic Strategies

The compound is synthesized via a multi-step sequence:

  • Piperidine Functionalization: Boc protection of piperidine at the 1-position using di-tert-butyl dicarbonate .

  • Benzylamine Coupling: Nucleophilic substitution of 4-aminopiperidine with 2-fluoro-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Reaction Optimization

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates .

  • Base Selection: Tertiary amines like TMG (1,1,3,3-tetramethylguanidine) improve yields by deprotonating the amine nucleophile .

Table 2: Representative Synthesis Conditions

ParameterOptimal ConditionYieldSource
SolventTHF72%
BaseTMG (1.8 equiv)80%
CatalystCu(OTf)₂ (5 mol%)-

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

The compound exhibits:

  • Solubility: >10 mg/mL in DMSO, THF, and dichloromethane .

  • Stability: Stable under inert atmospheres at −20°C for >6 months .

ADME Predictions

Computational models suggest:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to LogP = 3.36 .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the piperidine ring .

Applications in Organic Synthesis

Radical Cascade Cyclizations

Under visible-light photocatalysis, this compound participates in copper-mediated radical reactions to form oxindoles :

  • Mechanism: Copper(I) generates alkyl radicals from iodides, which add to acrylamides followed by cyclization .

  • Example Synthesis: 80% yield of tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate using Cu(OTf)₂ and TMG in THF .

Enzyme Inhibitor Scaffolds

Structural analogs (e.g., MAGL inhibitors) highlight its potential:

  • MAGL Inhibition: Piperidine carbamates inhibit monoacylglycerol lipase (IC₅₀ = 2.5 nM for analog 13) .

  • Selectivity: Reversible binding avoids off-target effects on serine hydrolases (FAAH, ABHD6) .

Future Directions

  • Biological Screening: Evaluate inhibition of MAGL, FAAH, and related enzymes.

  • Derivatization: Introduce electron-withdrawing groups to modulate reactivity and selectivity .

  • Process Chemistry: Optimize large-scale synthesis using flow photochemistry .

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